3-Bromo-2-fluoro-6-nitrophenol
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Overview
Description
3-Bromo-2-fluoro-6-nitrophenol is an aromatic compound with the molecular formula C6H3BrFNO3 It is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-nitrophenol typically involves the nitration of 2-bromo-4-fluorophenol. The process includes dissolving 2-bromo-4-fluorophenol in chloroform and adding a mixture of sulfuric acid and nitric acid at room temperature. The mixture is then heated to 40-80°C to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-nitrophenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the compound susceptible to electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in acidic conditions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid and sulfuric acid are commonly used.
Reduction: Reducing agents such as tin(II) chloride or iron in hydrochloric acid.
Nucleophilic Substitution: Nucleophiles like sodium methoxide or potassium hydroxide.
Major Products Formed
Reduction: 3-Bromo-2-fluoro-6-aminophenol.
Nucleophilic Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-fluoro-6-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-nitrophenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-6-nitrophenol: Similar structure but different position of the bromine and fluorine atoms.
2-Bromo-3-fluoro-6-nitrophenol: Another isomer with different substitution pattern.
Uniqueness
3-Bromo-2-fluoro-6-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
3-bromo-2-fluoro-6-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWQZCLESUPFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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